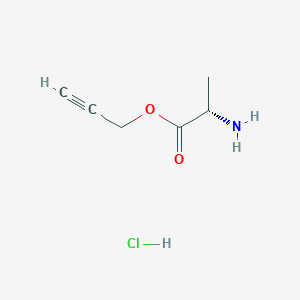
l-Alanine propargyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Alanine propargyl ester hydrochloride: is a derivative of the amino acid l-Alanine, where the carboxyl group is esterified with propargyl alcohol and the compound is converted to its hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of l-Alanine propargyl ester hydrochloride typically involves the esterification of l-Alanine with propargyl alcohol in the presence of hydrochloric acid. The reaction proceeds as follows:
- l-Alanine is reacted with propargyl alcohol saturated with HCl.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by crystallization or other suitable methods .
Industrial Production Methods: The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: l-Alanine propargyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, often catalyzed by transition metals or Lewis acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The propargyl group can engage in coupling reactions, such as the formation of propargylamines through A3 coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Catalysts like copper or palladium are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products:
Substitution Products: Various substituted propargyl derivatives.
Oxidation Products: Oxidized forms of the ester.
Reduction Products: Reduced forms, such as alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: l-Alanine propargyl ester hydrochloride is used as a building block in organic synthesis. Its propargyl group allows for further functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: The compound is used in peptide synthesis, where it serves as a protecting group for the carboxyl group of amino acids. This allows for the selective deprotection and formation of peptides with specific sequences .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its reactivity and versatility make it a useful intermediate in various synthetic pathways .
Mécanisme D'action
The mechanism of action of l-Alanine propargyl ester hydrochloride involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to be transformed into different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
l-Alanine methyl ester hydrochloride: Used in similar applications but lacks the propargyl group, limiting its reactivity.
l-Alanine isopropyl ester hydrochloride: Another ester derivative with different physical and chemical properties.
Uniqueness: l-Alanine propargyl ester hydrochloride is unique due to the presence of the propargyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in organic synthesis and peptide chemistry .
Propriétés
Formule moléculaire |
C6H10ClNO2 |
|---|---|
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
prop-2-ynyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-9-6(8)5(2)7;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 |
Clé InChI |
KETDRIIDNIHWTC-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC#C)N.Cl |
SMILES canonique |
CC(C(=O)OCC#C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
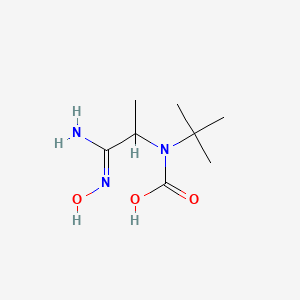

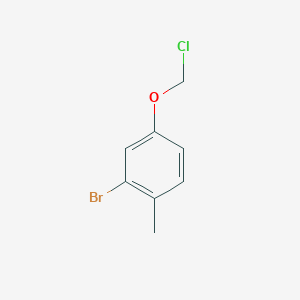
![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
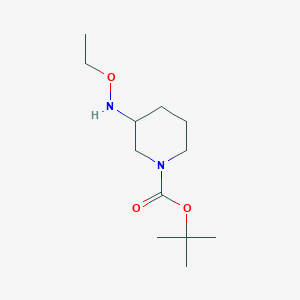
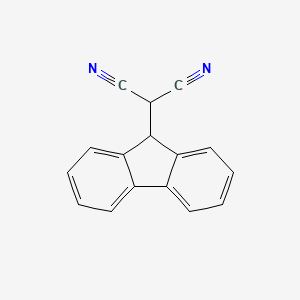
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
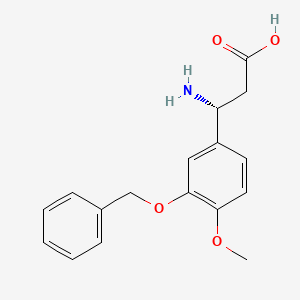

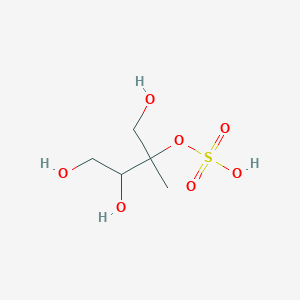
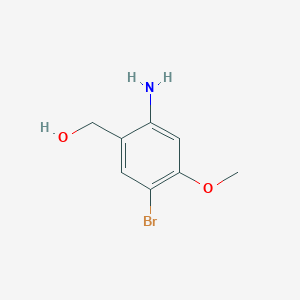
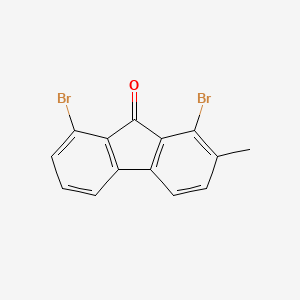
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)
